molecular formula C9H12BrN3O B8523861 5-bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one

5-bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one

Katalognummer: B8523861
Molekulargewicht: 258.12 g/mol
InChI-Schlüssel: GFJAIONEZQWNSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine, cyclopropylmethylamino, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylpyrimidine and cyclopropylmethylamine.

    Bromination: The pyrimidine ring is brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.

    Amidation: The brominated intermediate is then reacted with cyclopropylmethylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a substituted pyrimidine with an aryl or vinyl group replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its effects on biological systems, including its potential as an inhibitor of specific biological pathways.

    Industrial Applications: Utilized in the development of new materials or as a building block in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 5-bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific mechanism depends on the biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-methylpyrimidine: Lacks the cyclopropylmethylamino group, making it less complex.

    2-(Cyclopropylmethylamino)-3-methylpyrimidin-4-one:

    5-Bromo-2-(dimethylamino)pyridine: Similar in structure but with a different ring system and substituents.

Uniqueness

5-Bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one is unique due to the combination of its substituents, which confer specific chemical properties and potential biological activities. The presence of both the bromine atom and the cyclopropylmethylamino group allows for diverse chemical reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C9H12BrN3O

Molekulargewicht

258.12 g/mol

IUPAC-Name

5-bromo-2-(cyclopropylmethylamino)-3-methylpyrimidin-4-one

InChI

InChI=1S/C9H12BrN3O/c1-13-8(14)7(10)5-12-9(13)11-4-6-2-3-6/h5-6H,2-4H2,1H3,(H,11,12)

InChI-Schlüssel

GFJAIONEZQWNSS-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C(=CN=C1NCC2CC2)Br

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one (0.100 g, 0.45 mmol), cyclopropylmethanamine (0.051 mL, 0.58 mmol) and NaHCO3 (0.150 g, 1.79 mmol) in n-BuOH (3 mL) was stirred at 60° C. for 1 hour. The reaction mixture was cooled to room temperature and then diluted with EtOAc. The EtOAc layer washed with H2O and saturated aqueous NaCl. The aqueous phase was re-extracted with EtOAc (1×). The combined EtOAc layers were dried (Na2SO4), filtered and concentrated to yield the desired product (0.114 g, 98%) as a pale yellow solid that was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.93 (s, 1H), 7.46 (t, J=5.5 Hz, 1H), 3.33 (s, 3H), 3.19 (t, J=6.2 Hz, 2H), 1.12 (m, 1H), 0.43 (m, 2H), 0.24 (m, 2H). LRMS (ESI pos) m/e 258, 260 (M+1, Br pattern).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.051 mL
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.